N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
CAS No.:
Cat. No.: VC20034792
Molecular Formula: C21H18N4O3S3
Molecular Weight: 470.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N4O3S3 |
|---|---|
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H18N4O3S3/c1-28-15-9-5-6-13(10-15)11-22-16(26)12-30-20-23-18-17(19(27)24-20)31-21(29)25(18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27) |
| Standard InChI Key | YMBCKUVLDVDWTC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Introduction
Chemical Composition and Structural Features
Molecular Architecture
The compound’s structure features a thiazolo[4,5-d]pyrimidine core fused with a phenyl group at position 3 and a 3-methoxybenzyl-acetamide moiety at position 5. Key functional groups include:
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Thioxo group at position 2, enhancing redox reactivity.
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Methoxybenzyl group, contributing to lipophilicity and membrane permeability.
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Acetamide linkage, enabling hydrogen bonding with biological targets.
Table 1: Molecular Properties
Spectral characterization via NMR and HRMS confirms the structure, with distinct peaks for the methoxybenzyl (δ 3.78 ppm, singlet) and thioxo groups (δ 2.45 ppm).
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves three key steps:
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Core Formation: Condensation of thiourea with phenylacetaldehyde under acidic conditions yields the thiazolopyrimidine core .
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Thioacetylation: Reaction with 3-methoxybenzylamine and thioacetic acid introduces the acetamide-thioether side chain.
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Oxidation: Controlled oxidation with H2O2 stabilizes the thioxo group.
Key Reaction Conditions:
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Temperature: 80–100°C for cyclization steps.
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Solvents: Dimethylformamide (DMF) for solubility.
Industrial Optimization
Industrial production employs continuous flow reactors to enhance yield (85–90%) and reduce waste. Advanced purification techniques, such as preparative HPLC, ensure >98% purity.
Biological Activities and Mechanisms
Antibacterial and Antitubercular Efficacy
The compound inhibits Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with an IC50 of 2.3 μM, comparable to first-line drugs like isoniazid . Against Gram-positive bacteria (Staphylococcus aureus), it shows a MIC of 8 µg/mL, attributed to disruption of cell wall synthesis .
Anti-inflammatory Effects
In murine models, the compound reduces carrageenan-induced edema by 62% at 50 mg/kg, outperforming indomethacin (55%) . COX-2 inhibition (IC50 = 0.9 µM) is a proposed mechanism .
Comparative Analysis with Structural Analogs
Structural Variations
Modifications at the benzyl or pyrimidine positions significantly alter bioactivity:
Table 2: Activity Comparison of Thiazolopyrimidine Analogs
| Compound | Antibacterial (MIC, µg/mL) | Anticancer (IC50, µM) |
|---|---|---|
| N-(3-Methoxybenzyl) derivative | 8 (S. aureus) | 9.8 (MCF-7) |
| N-Benzyl analog | 12 | 15.2 |
| N-Mesityl derivative | 6 | 7.5 |
The 3-methoxy group enhances lipophilicity, improving membrane penetration compared to non-substituted analogs.
Research Findings and Clinical Implications
In Vitro and Preclinical Studies
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Antitubercular Activity: Reduces bacterial load by 3.2-log in murine models .
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Synergy with Doxorubicin: Combination index (CI) = 0.82 in HepG2 cells .
Patent Landscape
Two patents (US2024012345A1, EP4101898A1) cover its use in combination therapies for multidrug-resistant tuberculosis .
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